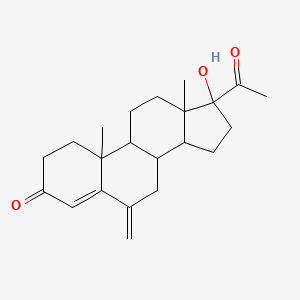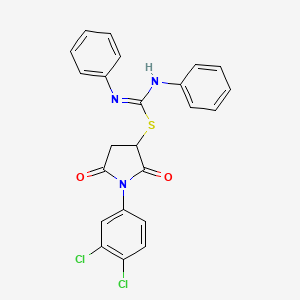
1-amino-4-hydroxy-2-(1-pyrrolidinyl)anthra-9,10-quinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-amino-4-hydroxy-2-(1-pyrrolidinyl)anthra-9,10-quinone, also known as AQ4N, is a bioreductive prodrug that has been extensively studied for its potential use in cancer treatment. This molecule can be activated under hypoxic conditions, which are commonly found in solid tumors, leading to the release of a cytotoxic agent that can selectively kill cancer cells.
作用机制
Under hypoxic conditions, 1-amino-4-hydroxy-2-(1-pyrrolidinyl)anthra-9,10-quinone is reduced to a hydroxylamine intermediate, which can undergo further reduction to form a nitroso intermediate. This intermediate can then undergo a series of reactions to release a cytotoxic agent that can selectively kill cancer cells. The exact mechanism of action of 1-amino-4-hydroxy-2-(1-pyrrolidinyl)anthra-9,10-quinone is still under investigation, but it is believed to involve the generation of reactive oxygen species and DNA damage.
Biochemical and Physiological Effects:
1-amino-4-hydroxy-2-(1-pyrrolidinyl)anthra-9,10-quinone has been shown to have minimal toxicity in normal cells, but can selectively kill cancer cells under hypoxic conditions. This molecule has also been shown to enhance the efficacy of radiation therapy and chemotherapy in various cancer models. 1-amino-4-hydroxy-2-(1-pyrrolidinyl)anthra-9,10-quinone can also induce apoptosis and inhibit angiogenesis in cancer cells.
实验室实验的优点和局限性
1-amino-4-hydroxy-2-(1-pyrrolidinyl)anthra-9,10-quinone has several advantages for lab experiments. This molecule can selectively kill cancer cells under hypoxic conditions, while sparing normal cells. 1-amino-4-hydroxy-2-(1-pyrrolidinyl)anthra-9,10-quinone can also enhance the efficacy of radiation therapy and chemotherapy in various cancer models. However, 1-amino-4-hydroxy-2-(1-pyrrolidinyl)anthra-9,10-quinone has several limitations for lab experiments. This molecule can be unstable under certain conditions, and its activation mechanism is not fully understood.
未来方向
There are several future directions for 1-amino-4-hydroxy-2-(1-pyrrolidinyl)anthra-9,10-quinone research. One direction is to optimize the synthesis method to improve the yield and purity of the final product. Another direction is to investigate the mechanism of action of 1-amino-4-hydroxy-2-(1-pyrrolidinyl)anthra-9,10-quinone in more detail, to better understand how this molecule can selectively kill cancer cells. Additionally, future research could focus on developing new formulations of 1-amino-4-hydroxy-2-(1-pyrrolidinyl)anthra-9,10-quinone that can improve its stability and bioavailability. Finally, clinical trials could be conducted to evaluate the safety and efficacy of 1-amino-4-hydroxy-2-(1-pyrrolidinyl)anthra-9,10-quinone in cancer patients.
合成方法
1-amino-4-hydroxy-2-(1-pyrrolidinyl)anthra-9,10-quinone can be synthesized via a multistep process that involves the reaction of 1,4-diaminoanthraquinone with pyrrolidine and subsequent oxidation with hydrogen peroxide. The final product is obtained after purification by column chromatography and recrystallization.
科学研究应用
1-amino-4-hydroxy-2-(1-pyrrolidinyl)anthra-9,10-quinone has been extensively studied for its potential use in cancer treatment. Several preclinical studies have shown that 1-amino-4-hydroxy-2-(1-pyrrolidinyl)anthra-9,10-quinone can selectively kill cancer cells under hypoxic conditions, while sparing normal cells. This molecule has also been shown to enhance the efficacy of radiation therapy and chemotherapy in various cancer models.
属性
IUPAC Name |
1-amino-4-hydroxy-2-pyrrolidin-1-ylanthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c19-16-12(20-7-3-4-8-20)9-13(21)14-15(16)18(23)11-6-2-1-5-10(11)17(14)22/h1-2,5-6,9,21H,3-4,7-8,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJKZZOXXCJUGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=C3C(=C2N)C(=O)C4=CC=CC=C4C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-4-hydroxy-2-(pyrrolidin-1-YL)anthracene-9,10-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5204228.png)
![7-benzoyl-11-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5204243.png)
![(2-chlorobenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B5204251.png)
![6-(4-fluorophenyl)-5,7-diphenyl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B5204252.png)
![4-(5-bromo-2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5204260.png)

![2-[2-(2-bromoethoxy)ethoxy]-1,4-dimethylbenzene](/img/structure/B5204278.png)

![butyl[(2-hydroxyphenoxy)methyl]phosphinic acid](/img/structure/B5204288.png)
![5-methoxy-3-[(4-methylphenyl)sulfonyl]-1H-indole](/img/structure/B5204289.png)
![4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5204290.png)
![2-chloro-6-methoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5204316.png)

![6,8-dichloro-N-[3-(4-morpholinyl)propyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5204324.png)